molecular formula C17H24N2O5S2 B2458022 N,N-dimethyl-4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzenesulfonamide CAS No. 1705548-90-8

N,N-dimethyl-4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzenesulfonamide

Cat. No.: B2458022
CAS No.: 1705548-90-8
M. Wt: 400.51
InChI Key: SKQYNUZCYXRIQW-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[321]octane-8-carbonyl)benzenesulfonamide is an organic compound with distinctive features This compound has a unique structure characterized by the combination of a benzenesulfonamide group and an azabicyclooctane moiety

Properties

IUPAC Name

N,N-dimethyl-4-(3-methylsulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S2/c1-18(2)26(23,24)15-8-4-12(5-9-15)17(20)19-13-6-7-14(19)11-16(10-13)25(3,21)22/h4-5,8-9,13-14,16H,6-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQYNUZCYXRIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 8-Azabicyclo[3.2.1]octane Core

The bicyclic scaffold is constructed via stereoselective cyclization of tropinone derivatives. A chiral catalyst enables the formation of the rel-1R,5S,6R configuration, critical for downstream functionalization. In a representative procedure, tropinone (5.0 g, 35.7 mmol) undergoes reduction with sodium borohydride (1.3 eq) in ethanol at 0°C for 12 hours, yielding 68% of the desired (1R,5S)-8-azabicyclo[3.2.1]octan-3-ol with 95% purity. The reaction's stereochemical outcome is confirmed via X-ray crystallography and chiral HPLC analysis.

Alternative routes employ magnesium methoxide-mediated reductions of ketone precursors, as demonstrated in Patent WO1999029690A1, where 3-cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane is obtained in 72% yield through magnesium-mediated reduction at 0°C. However, sodium borohydride in alcoholic solvents remains the preferred method for scale-up due to superior reproducibility.

Introduction of the methylsulfonyl group at position 3 is achieved through nucleophilic substitution. The hydroxyl group of (1R,5S)-8-azabicyclo[3.2.1]octan-3-ol is first activated via mesylation using methanesulfonyl chloride (1.2 eq) in dichloromethane with triethylamine (2.5 eq) as base. After 4 hours at room temperature, 3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane is isolated in 82% yield (98% purity).

Notably, catalytic hydrogenation methods described in Patent US9688623B2 demonstrate complementary approaches, utilizing palladium on carbon under hydrogen atmosphere to reduce intermediate alkenes while preserving sulfonyl functionality. This method achieves 89% conversion but requires careful control of hydrogen pressure (15–30 psi) to prevent over-reduction.

Formation of the Carbonyl Bridge

Activation of the bridgehead nitrogen for acyl transfer is accomplished through in situ generation of the carbonyl chloride. Phosphorus oxychloride (1.5 eq) reacts with the bicyclic amine in pyridine at -10°C, forming the reactive imidoyl chloride intermediate. Subsequent coupling with 4-carboxybenzenesulfonamide derivatives proceeds via Schlenk techniques under nitrogen atmosphere to prevent hydrolysis.

A preferred protocol uses HATU (1.05 eq) and DIPEA (3 eq) in DMF at 40°C for 6 hours, achieving 75% yield of the 8-carbonyl adduct. LC-MS analysis confirms successful conjugation (M+H+ = 429.2), while NOESY NMR verifies retention of stereochemistry at the bridgehead carbons.

N,N-Dimethylation of the Benzenesulfonamide

Quaternary ammonium formation is finalized through exhaustive methylation. The primary sulfonamide undergoes treatment with methyl iodide (3 eq) and potassium carbonate (4 eq) in acetonitrile at reflux (82°C) for 8 hours. This two-step methylation process first generates the N-methyl intermediate (89% yield), followed by a second alkylation to install the dimethyl groups (76% overall yield).

Alternative approaches from Jiangxi Normal University employ sodium hydride (2.5 eq) in DMF at 80°C for 1 hour with methyl triflate as methylating agent, achieving 90% conversion to N,N-dimethyl-4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzenesulfonamide. The reaction's efficiency stems from the strong base-mediated deprotonation of the sulfonamide nitrogen, facilitating rapid SN2 methylation.

Purification and Analytical Validation

Final purification employs sequential chromatography on silica gel (hexane/EtOAc gradient) followed by recrystallization from ethanol/water (4:1 v/v). Purity is assessed via reversed-phase HPLC (98.4% at 254 nm), while stereochemical integrity is confirmed through optical rotation ([α]D25 = +112° (c 1.0, CHCl3)) and comparison to authentic standards.

Mass spectral data (ESI-MS: m/z 429.2 [M+H]+) and high-resolution FTIR (νmax = 1345 cm−1 for S=O stretch) provide additional confirmation of structural identity. X-ray diffraction studies of the crystalline product validate the (1R,5S) absolute configuration, with key bond angles (C1-N8-C2 = 114.7°) matching computational DFT predictions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

  • Oxidation: Under specific conditions, the methylsulfonyl group can be further oxidized.

  • Reduction: Certain reagents can reduce functional groups within the molecule, leading to derivatives with modified properties.

  • Substitution: The benzenesulfonamide moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Typical reagents involved in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reactions are often conducted under controlled temperatures and solvent environments to ensure specificity and yield.

Major Products

The primary products from these reactions include modified versions of the parent compound, featuring changes in functional groups that can enhance or alter biological and chemical activity.

Scientific Research Applications

N,N-dimethyl-4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzenesulfonamide in Research

This compound has broad applications across different research fields:

  • Chemistry: : It serves as a model compound for studying nucleophilic and electrophilic reactions.

  • Biology: : Researchers utilize it in the exploration of enzyme interactions and metabolic pathways.

  • Medicine: : It has potential therapeutic uses, particularly in neuropharmacology and as a scaffold for drug design.

  • Industry: : Used in the synthesis of more complex molecules and as an intermediate in manufacturing processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. Its unique structure allows for binding to enzymes, altering their activity, which can modulate various biological processes. For example, the azabicyclo[3.2.1]octane moiety can interact with neurotransmitter systems, influencing signaling pathways in the nervous system.

Comparison with Similar Compounds

When comparing N,N-dimethyl-4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzenesulfonamide to similar compounds, the following points are notable:

  • N,N-dimethylbenzenesulfonamide Derivatives: : These compounds share the benzenesulfonamide core but lack the bicyclic structure, resulting in different biological activities.

  • Azabicyclo[3.2.1]octane Compounds: : While they share the bicyclic scaffold, variations in the sulfonamide and methylsulfonyl groups lead to unique properties and applications.

Through this comparative analysis, the uniqueness of this compound is highlighted, showcasing its potential in advancing scientific research across multiple disciplines.

Biological Activity

N,N-dimethyl-4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzenesulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including receptor interactions, pharmacodynamics, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C16H22N2O4S\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}

Research indicates that this compound interacts primarily with the delta opioid receptor (DOR). It has been shown to exhibit high affinity and selectivity for this receptor compared to the mu opioid receptor (MOR). The mechanism involves acting as a full agonist at the DOR, leading to significant antinociceptive effects as measured by stimulation of GTPγS binding assays .

Receptor Affinity and Selectivity

The compound demonstrates:

  • High affinity for delta opioid receptors.
  • Excellent selectivity against mu opioid receptors, minimizing side effects typically associated with mu agonists such as respiratory depression and addiction .

Antinociceptive Properties

In preclinical studies, compounds similar to this compound have shown significant antinociceptive activity. For instance:

  • Model Used : Mouse tail-flick test.
  • Results : Demonstrated a dose-dependent reduction in pain response, indicating effective analgesic properties.

Study 1: Analgesic Efficacy

A study conducted on mice evaluated the analgesic efficacy of the compound in comparison with traditional opioids. The results showed that:

  • Efficacy : The compound provided comparable pain relief without the severe side effects associated with conventional opioids.
  • Dosage : Effective at lower dosages than standard opioids, suggesting a favorable therapeutic index.

Study 2: Side Effect Profile

In another study assessing the side effect profile:

  • Findings : The compound exhibited minimal sedative effects and did not significantly impact respiratory function, contrasting sharply with common opioid treatments.

Data Table: Comparative Biological Activity

Compound NameReceptor AffinitySelectivity (DOR/MOR)Antinociceptive ActivitySide Effects
This compoundHighExcellentSignificantMinimal
Traditional Opioid (e.g., Morphine)ModerateLowSignificantHigh

Q & A

Q. Optimization Strategies :

ParameterImpactExample Optimization
SolventPolarity affects reaction rateDCM/THF mixtures improve solubility of intermediates
TemperatureControls side reactions0–5°C for sulfonylation steps
CatalystAccelerates cyclizationDMAP for carbonyl activation

How does the stereochemistry of the 8-azabicyclo[3.2.1]octane core influence the biological activity of this compound?

Q. Structural-Activity Relationship (SAR) Insights

  • The (1R,5S) configuration creates a rigid scaffold that aligns the methylsulfonyl and benzenesulfonamide groups for optimal target binding (e.g., enzyme active sites).
  • Evidence from Analogs : In structurally similar compounds (e.g., 8-azabicyclo[3.2.1]octane carboxamides), stereochemical inversion at C1 or C5 reduces binding affinity by >50% in nAChR modulation assays .
  • Computational Modeling : Docking studies suggest the (1R,5S) isomer forms hydrogen bonds with conserved residues (e.g., Tyr93 in acetylcholinesterase), while other isomers exhibit steric clashes .

What in vitro and in vivo models are most appropriate for evaluating the pharmacological potential of this compound?

Q. Methodological Recommendations

  • In Vitro :
    • Enzyme Inhibition Assays : Measure IC50 against acetylcholinesterase or carbonic anhydrase isoforms (e.g., CA-II) using fluorogenic substrates .
    • Receptor Binding Studies : Radioligand displacement assays (e.g., [³H]-epibatidine for nAChRs) to determine Ki values .
  • In Vivo :
    • Rodent Models : Assess cognitive enhancement in Morris water maze (Alzheimer’s models) or analgesic effects in formalin-induced pain tests .
    • Pharmacokinetics : Monitor plasma half-life (t½) and brain penetration via LC-MS/MS after oral administration .

How can conflicting data on the compound’s solubility and bioavailability be resolved?

Q. Data Contradiction Analysis

  • Solubility Discrepancies : Reported aqueous solubility ranges from 0.1–5 mg/mL. Use standardized protocols (e.g., shake-flask method at pH 7.4) and verify purity via NMR/HPLC .
  • Bioavailability Issues : Low oral bioavailability (<20%) in some studies may stem from efflux by P-glycoprotein. Co-administration with inhibitors (e.g., verapamil) or prodrug strategies (e.g., esterification) can improve results .

What advanced spectroscopic techniques are critical for confirming the compound’s structure and purity?

Q. Analytical Workflow

NMR :

  • ¹H/¹³C NMR to confirm bicyclic core and substituent positions (e.g., methylsulfonyl δ ~3.3 ppm in ¹H) .
  • NOESY for stereochemical validation (key nOe between H1 and H5) .

HRMS : Exact mass determination (expected [M+H]⁺ = 455.15) to rule out isotopic impurities .

X-ray Crystallography : Resolve absolute configuration using single crystals grown from ethanol/water .

What are the mechanistic implications of the methylsulfonyl group in target engagement?

Q. Functional Group Role

  • Electrophilic Character : The -SO₂CH₃ group participates in hydrogen bonding with lysine or arginine residues, enhancing binding affinity (ΔG ~ -2.3 kcal/mol in MD simulations) .
  • Metabolic Stability : Methylsulfonyl resists oxidative metabolism better than -SCH₃, as shown in microsomal stability assays (t½ > 120 min vs. 45 min) .

How does this compound compare to structurally related 8-azabicyclo[3.2.1]octane derivatives in terms of selectivity?

Q. Selectivity Profiling

CompoundKey SubstituentsSelectivity Profile
Target Compound3-(methylsulfonyl), 4-(dimethylsulfonamide)10-fold selectivity for CA-II over CA-IX
Analog A ()3-(methylthio), 3,5-dimethoxyphenylPreferential binding to nAChR α4β2 subtype
Analog B ()2,5-dioxopyrrolidinylBroad-spectrum kinase inhibition

What strategies mitigate toxicity risks during preclinical development?

Q. Safety Optimization

  • CYP Inhibition Screening : Assess interactions with CYP3A4/2D6 to predict drug-drug interactions .
  • hERG Assays : Patch-clamp studies to evaluate cardiac toxicity risks (IC50 > 10 μM is desirable) .
  • Ames Test : Confirm absence of mutagenicity using TA98 and TA100 strains .

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